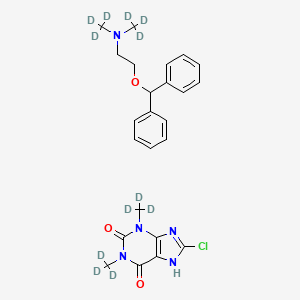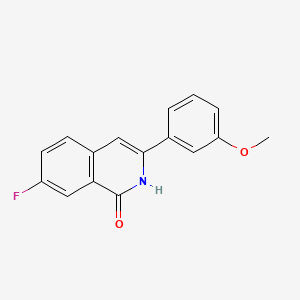
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine is a synthetic organic compound characterized by the presence of a benzenesulfonyl group and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzenesulfonyl chloride with a trifluorobut-2-en-1-amine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification, and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.
Applications De Recherche Scientifique
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and trifluoromethyl groups contribute to its reactivity and ability to interact with enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through specific interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine.
Trifluorobut-2-en-1-amine Derivatives: Compounds with similar trifluoromethyl groups but different substituents.
Sulfonylated Amines: Compounds with sulfonyl groups attached to amine functionalities
Uniqueness
This compound is unique due to the combination of its benzenesulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H10F3NO2S |
|---|---|
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO2S/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8/h1-6H,7,14H2/b9-6- |
Clé InChI |
CQBDTOILYHIRIW-TWGQIWQCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)




![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

